molecular formula C11H22N2O2 B11822337 tert-butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate

tert-butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B11822337
M. Wt: 214.30 g/mol
InChI Key: SPAFVSZOQQYHLU-RKDXNWHRSA-N
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Description

tert-butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine-based building block widely used in medicinal chemistry and drug discovery. The compound features a five-membered pyrrolidine ring with a tert-butyl carbamate group at position 1, an aminomethyl substituent at position 2 (R-configuration), and a methyl group at position 4 (R-configuration). This stereochemical arrangement and functional group diversity make it a versatile intermediate for synthesizing bioactive molecules, particularly in targeting enzymes or receptors sensitive to stereochemistry.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1

InChI Key

SPAFVSZOQQYHLU-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)CN

Canonical SMILES

CC1CC(N(C1)C(=O)OC(C)(C)C)CN

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable precursor under specific conditions. The reaction conditions often include the use of palladium-catalyzed synthesis methods, which are known for their efficiency and high yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

tert-Butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include palladium catalysts, tert-butyl nitrite, and other specific reagents depending on the desired reaction . Major products formed from these reactions vary based on the type of reaction and the conditions used.

Scientific Research Applications

tert-Butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional nuances of the target compound can be compared to related pyrrolidine and piperidine derivatives. Key differences lie in substituent type, stereochemistry, and ring size, which influence physicochemical properties, reactivity, and biological activity.

Substituent Effects
Compound Name (CAS) Substituents (Position) Molecular Formula Key Properties
Target compound Aminomethyl (2R), Methyl (4R) Likely C₁₁H₂₂N₂O₂ Moderate lipophilicity (predicted LogP ~1.5); methyl enhances metabolic stability
tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate (1138324-46-5) Aminomethyl (2S), Fluorine (4R) C₁₀H₁₈FN₂O₂ Higher LogP (~1.8) due to fluorine; increased electronegativity may improve binding affinity
tert-butyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (1932800-41-3) Aminomethyl (2R), Hydroxyl (4R) C₁₀H₂₀N₂O₃ Lower LogP (~0.5); hydroxyl improves aqueous solubility but reduces metabolic stability
tert-butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (1279039-34-7) Hydroxymethyl (2R), Amino (4S) C₁₁H₂₂N₂O₃·HCl Hydrochloride salt enhances solubility (LogP ~-0.2); amino group enables pH-dependent reactivity

Key Observations :

  • Fluorine vs. Methyl : Fluorine at position 4 (CAS 1138324-46-5) increases lipophilicity and may enhance membrane permeability but could reduce solubility compared to the methyl group .
  • Hydroxyl vs. Methyl: The hydroxyl group (CAS 1932800-41-3) improves hydrogen bonding capacity (3 donors, 4 acceptors) but introduces metabolic liability (e.g., oxidation) compared to the inert methyl group .
  • Piperidine Analogs: tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS 790667-49-1) features a six-membered ring, offering conformational flexibility distinct from the rigid pyrrolidine core of the target compound .
Stereochemical and Ring-Size Considerations
  • Pyrrolidine vs. Piperidine : Piperidine analogs (e.g., CAS 790667-49-1) exhibit larger ring sizes, enabling distinct binding modes in enzyme active sites compared to pyrrolidine-based compounds .

Biological Activity

Tert-butyl (2R,4R)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate, also known by its CAS number 348165-63-9, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 200.28 g/mol
  • IUPAC Name : tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate
  • Purity : Typically ≥ 97%

Research indicates that this compound may exhibit several biological activities:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes related to neurodegenerative diseases, similar to other compounds in its class. For instance, it may act as an acetylcholinesterase inhibitor, which is crucial in the treatment of Alzheimer's disease .
  • Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by toxic agents like amyloid-beta peptides. This suggests a potential role in neuroprotection and cognitive enhancement .
  • Anti-inflammatory Properties : The compound may reduce the production of pro-inflammatory cytokines, which are often elevated in neurodegenerative conditions. This could contribute to its neuroprotective effects by mitigating oxidative stress and inflammation in the brain .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
Acetylcholinesterase InhibitionIn vitro assayIC50 = 15.4 nM
Neuroprotection against Aβ toxicityCell culture models62.98% cell viability with treatment
Reduction of TNF-α levelsCytokine assaysSignificant reduction compared to control
Potential anti-inflammatory effectsIn vivo modelsDecreased levels of inflammatory markers

Case Studies

Several case studies have explored the compound's efficacy:

  • Neuroprotection Study : A study investigated the effects of this compound on astrocytes exposed to amyloid-beta peptides. Results showed a significant increase in cell viability when treated with the compound compared to untreated controls, highlighting its protective role against neurotoxicity .
  • Cognitive Function Improvement : In animal models simulating Alzheimer's disease, administration of this compound resulted in improved performance on cognitive tests compared to controls receiving no treatment. This suggests a potential application in enhancing cognitive function in neurodegenerative diseases .

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